4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate
Description
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique structure that includes morpholine, phenylformamido, and methylbenzene sulfonate groups
Properties
Molecular Formula |
C27H26N2O6S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[4-[(Z)-2-benzamido-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H26N2O6S/c1-20-7-13-24(14-8-20)36(32,33)35-23-11-9-21(10-12-23)19-25(27(31)29-15-17-34-18-16-29)28-26(30)22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,28,30)/b25-19- |
InChI Key |
YTDCTZPULGDJFM-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves multiple steps. One common synthetic route includes the reaction of morpholine with phenyl isocyanate to form a phenylformamido intermediate. This intermediate is then reacted with a suitable aldehyde to form the desired enone structure. The final step involves the sulfonation of the phenyl ring with methylbenzene sulfonate under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine and phenylformamido groups.
Hydrolysis: The ester bond in the sulfonate group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, modulating their activity. The phenylformamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfonate group increases the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Similar compounds include:
4-[(1Z)-3-(MORPHOLIN-4-YL)-3-OXO-2-(PHENYLFORMAMIDO)PROP-1-EN-1-YL]PHENYL 4-METHYLBENZENE-1-SULFONATE: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound contains a morpholine group and exhibits similar biological activities, such as antimicrobial and anticancer properties.
1-Morpholin-4-yl-isoquinoline: This compound is structurally related and is used in similar research applications, including drug development and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
